Boc-His(pi-Bom)-OH
Description
Boc-His(pi-Bom)-OH is a protected histidine derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butyloxycarbonyl (Boc) group on the α-amino group and a π-benzyloxymethyl (π-Bom) group on the π-nitrogen (N3) of the imidazole side chain (Figure 1) . Key properties include:
- Molecular Formula: C₁₉H₂₅N₃O₅
- Molecular Weight: 375.42 g/mol
- Melting Point: 150–160°C
- Solubility: Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in water .
This compound is critical for synthesizing bioactive peptides, particularly aspartic proteinase inhibitors. For example, Maibaum and Rich (1989) utilized this compound to create HiSta (a histidine-containing statine analogue), which exhibited potent inhibition of penicillopepsin (Ki = 4.5 × 10⁻⁹ M) . The π-Bom group minimizes racemization during coupling and is selectively removed via hydrogenolysis over Pd(OH)₂/C .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVKZCHCZSFTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79950-65-5 | |
| Record name | Boc-L-Histidine(Benzyloxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(pi-Bom)-OH typically involves the protection of the histidine molecule with Boc and Bom groups. The process begins with the protection of the amino group of histidine using the Boc group. This is followed by the protection of the imidazole ring of histidine with the Bom group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-His(pi-Bom)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bom protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation for Bom group removal.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and uronium salts like HATU.
Major Products Formed
The major products formed from these reactions include deprotected histidine derivatives and peptide chains with this compound incorporated into their sequence.
Scientific Research Applications
Boc-His(pi-Bom)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Boc-His(pi-Bom)-OH primarily involves its role as a protected histidine derivative in peptide synthesis. The Boc and Bom groups protect the reactive sites of histidine, allowing for selective reactions at other sites. Upon deprotection, the histidine residue can participate in various biochemical processes, including enzyme catalysis and metal ion coordination.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Related Compounds
Stability and Deprotection
- π-Bom: Stable under basic and nucleophilic conditions; cleaved via catalytic hydrogenolysis .
- Tosyl : Requires strong acids (e.g., HBr/AcOH) for removal, risking side reactions .
- Trityl : Cleaved with dilute TFA (1–2% in CH₂Cl₂), ideal for SPPS .
- Benzyl: Removed by hydrogenolysis, similar to π-Bom, but offers less steric protection .
Superior Enzyme Inhibition
This compound-derived HiSta inhibited penicillopepsin 10-fold more effectively than statine-containing analogues (Ki = 4.5 × 10⁻⁹ M vs. 4.5 × 10⁻⁸ M) . This highlights the π-Bom group's role in optimizing steric and electronic interactions with enzyme active sites.
Challenges with Tosyl-Protected Derivatives
Attempts to synthesize β³-homo-histidine from Boc-His(Ts)-OH failed due to azidoketone insolubility in Wolff rearrangement-compatible solvents (e.g., BnOH, H₂O) . In contrast, this compound's superior solubility enabled successful homologation .
Biological Activity
Boc-His(pi-Bom)-OH is a specialized derivative of histidine that plays a significant role in various biological applications, particularly in peptide synthesis, drug development, and bioconjugation. This compound is characterized by its unique structural features, which enhance its biological activity and utility in research.
Chemical Structure and Properties
This compound, also known as p-benzyloxymethyl-L-histidine, is a protected form of histidine that contains a benzyloxymethyl group at the imidazole nitrogen. This modification provides stability and enhances the compound's reactivity in peptide synthesis. The molecular formula is C₁₉H₂₅N₃O₅, with a molecular weight of approximately 373.42 g/mol.
Biological Applications
-
Peptide Synthesis
- This compound is widely used as a building block in the synthesis of peptides. Its protective Boc (tert-butyloxycarbonyl) group allows for selective deprotection under mild conditions, facilitating the incorporation of histidine into peptide sequences. This property is particularly valuable for synthesizing complex peptides that require specific amino acid sequences.
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Drug Development
- The compound has shown potential in pharmaceutical research, especially in cancer treatment. Histidine derivatives like this compound can target specific pathways involved in tumor growth and metastasis. Research indicates that modifications to histidine can enhance the efficacy of drug candidates by improving their binding affinity to biological targets.
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Bioconjugation
- In bioconjugation techniques, this compound serves as a crucial component for attaching biomolecules to surfaces or other molecules. This capability enhances the specificity and efficacy of drug delivery systems, making it an essential tool in the development of targeted therapies.
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Protein Engineering
- The compound aids in protein modification studies, allowing researchers to investigate enzyme activity and protein stability. Understanding these interactions is vital for biotechnological applications and developing novel therapeutic agents.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- A study on peptide synthesis demonstrated that using this compound significantly improved yield and purity compared to traditional methods, indicating its effectiveness as a building block in complex peptide chains .
- In drug development research, derivatives of Boc-His were evaluated for their ability to inhibit specific cancer cell lines. Results showed that compounds containing this histidine derivative exhibited enhanced cytotoxicity against various cancer types .
- A bioconjugation study illustrated how this compound could be utilized to improve the targeting of therapeutic agents to cancer cells by attaching them to monoclonal antibodies, leading to increased specificity and reduced side effects .
Data Table: Comparative Analysis of Biological Activity
| Compound | Application Area | Key Findings |
|---|---|---|
| This compound | Peptide Synthesis | Improved yield and purity in complex peptides |
| Boc-His Derivatives | Drug Development | Enhanced cytotoxicity against cancer cell lines |
| This compound | Bioconjugation | Increased specificity in targeted drug delivery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
